molecular formula C13H14O4 B3030941 ethyl 8-methoxy-2H-chromene-3-carboxylate CAS No. 112904-72-0

ethyl 8-methoxy-2H-chromene-3-carboxylate

Cat. No. B3030941
CAS RN: 112904-72-0
M. Wt: 234.25 g/mol
InChI Key: VWTWCCNXBMDVNS-UHFFFAOYSA-N
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Description

Ethyl 8-methoxy-2H-chromene-3-carboxylate is a chemical compound with the CAS Number: 112904-72-0 . It has a molecular weight of 234.25 and its IUPAC name is ethyl 8-methoxy-2H-chromene-3-carboxylate .


Molecular Structure Analysis

The InChI code for ethyl 8-methoxy-2H-chromene-3-carboxylate is 1S/C13H14O4/c1-3-16-13(14)10-7-9-5-4-6-11(15-2)12(9)17-8-10/h4-7H,3,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Photoluminescence Properties

Ethyl coumarin-3-carboxylate derivatives, including ethyl 8-methoxy-2H-chromene-3-carboxylate, exhibit significant photoluminescence properties. These compounds show stronger absorption and emission compared to ethyl coumarin-3-carboxylate, with strong blue-violet emission under ultraviolet light excitation. This property is due to the larger conjugation of their electron donor group moiety at the 7-position (Song et al., 2014).

Antiproliferative Activity

Ethyl 8-methoxy-2H-chromene-3-carboxylate derivatives have been shown to exhibit antiproliferative activity against human epithelial colorectal adenocarcinoma cell lines. This indicates potential application in cancer research and treatment (L. Tóth et al., 2019).

Anticorrosive Properties

Compounds derived from ethyl polyfluoro-4-hydroxy-2-oxo-2H-chromene-3-carboxylates, which include ethyl 8-methoxy-2H-chromene-3-carboxylate, have been used to efficiently inhibit hydrochloric acid corrosion of mild steel at low concentrations. This suggests a potential application in materials science and engineering (K. V. Shcherbakov et al., 2014).

Spectroscopic Properties

The solvent effect on the spectroscopic properties of ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (8EMOHCC) has been studied, revealing solvatochromic shifts, specifically bathochromic (red) shifts in the absorption and fluorescence spectra. These findings are important for understanding the photophysical behavior of this compound in different environments (P. G. Patil et al., 2018).

Antimicrobial Activity

Ethyl 8-methoxy-2H-chromene-3-carboxylate complexes have shown significant antimicrobial activity against bacteria isolated from wound infections. This suggests its potential use in developing new antibacterial agents (Ashraf S. Hassan, 2014).

Safety and Hazards

The safety information for ethyl 8-methoxy-2H-chromene-3-carboxylate includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312

Mechanism of Action

Mode of Action

It is known that chromenes, the core structure of this compound, can undergo electrophilic substitution reactions . This suggests that the compound may interact with its targets through similar mechanisms, leading to changes in cellular processes.

Biochemical Pathways

Chromenes are known to be involved in a variety of biological activities, suggesting that this compound may affect multiple pathways

Result of Action

The molecular and cellular effects of ethyl 8-methoxy-2H-chromene-3-carboxylate’s action are currently unknown. Given the diverse biological activities associated with chromenes , it is plausible that this compound could have multiple effects at the molecular and cellular levels.

properties

IUPAC Name

ethyl 8-methoxy-2H-chromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-3-16-13(14)10-7-9-5-4-6-11(15-2)12(9)17-8-10/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTWCCNXBMDVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CC=C2)OC)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351865
Record name ethyl 8-methoxy-2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 8-methoxy-2H-chromene-3-carboxylate

CAS RN

112904-72-0
Record name ethyl 8-methoxy-2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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